![molecular formula C20H21FN2O5S B2772801 3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1058212-77-3](/img/structure/B2772801.png)
3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O5S and its molecular weight is 420.46. The purity is usually 95%.
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Biological Activity
3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacological contexts. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H21FN2O5S
- Molecular Weight : 420.5 g/mol
- CAS Number : 1058212-77-3
The structure features a benzenesulfonamide core, a tetrahydrofuran moiety, and a fluoro-methoxy substitution which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the indoline structure.
- Introduction of the tetrahydrofuran carbonyl group.
- Sulfonamide formation through reaction with appropriate sulfonyl chlorides.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
The compound primarily acts as an inhibitor of specific enzymes, particularly carbonic anhydrases, which are critical in various physiological processes including pH regulation and ion transport. Inhibition of these enzymes can have therapeutic implications in conditions such as glaucoma and certain types of cancer.
Antimicrobial Activity
Recent studies have evaluated the antibacterial properties of similar sulfonamide compounds. For instance, derivatives exhibiting structural similarities have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis through mechanisms that disrupt bacterial cell wall synthesis or function .
Study 1: Antibacterial Efficacy
A series of benzenesulfonamide derivatives were screened for their antibacterial activity using the disc diffusion method. Results indicated that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced activity against E. coli and K. pneumoniae, suggesting that the presence of a fluoro group in this compound may similarly enhance its antimicrobial properties .
Study 2: Enzyme Inhibition
Kinetic studies on related compounds demonstrated that modifications to the sulfonamide moiety can significantly affect enzyme binding affinities. For example, structural variations were shown to alter the inhibition rates against carbonic anhydrase B, indicating that the specific configuration of this compound could lead to potent inhibitory effects.
Data Summary
Property | Value |
---|---|
Molecular Formula | C20H21FN2O5S |
Molecular Weight | 420.5 g/mol |
CAS Number | 1058212-77-3 |
Biological Targets | Carbonic Anhydrases |
Antibacterial Activity | Effective against Gram-positive bacteria |
Scientific Research Applications
The compound exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that modifications to the sulfonamide structure can enhance antibacterial potency against resistant strains of bacteria. For instance, compounds similar to this one have demonstrated effective inhibition of bacterial growth, making them potential candidates for treating infections caused by antibiotic-resistant pathogens.
Anticancer Potential
Studies have shown that compounds with similar structures can effectively inhibit tumor growth in xenograft models. The mechanism of action may involve the interaction with specific receptors or enzymes involved in cancer progression.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of 3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide:
- Study on Antimicrobial Efficacy :
- Anticancer Studies :
- Mechanistic Insights :
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h4-7,11-12,19,22H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOSEESYNFAMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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